4-((2-Fluorobenzyl)oxy)piperidine hydrochloride

CAS No.: 614731-34-9

Cat. No.: VC2275174

Molecular Formula: C12H17ClFNO

Molecular Weight: 245.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 614731-34-9 |

|---|---|

| Molecular Formula | C12H17ClFNO |

| Molecular Weight | 245.72 g/mol |

| IUPAC Name | 4-[(2-fluorophenyl)methoxy]piperidine;hydrochloride |

| Standard InChI | InChI=1S/C12H16FNO.ClH/c13-12-4-2-1-3-10(12)9-15-11-5-7-14-8-6-11;/h1-4,11,14H,5-9H2;1H |

| Standard InChI Key | IISABZVSZLCVGZ-UHFFFAOYSA-N |

| SMILES | C1CNCCC1OCC2=CC=CC=C2F.Cl |

| Canonical SMILES | C1CNCCC1OCC2=CC=CC=C2F.Cl |

Introduction

Chemical Properties and Structure

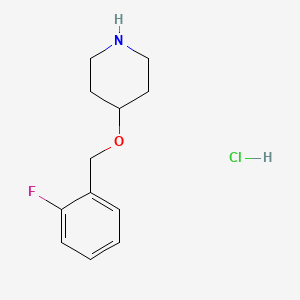

4-((2-Fluorobenzyl)oxy)piperidine hydrochloride possesses the molecular formula C12H17ClFNO with a molecular weight of 245.72 g/mol. The structural backbone consists of a piperidine ring with an oxygen atom connecting to a 2-fluorobenzyl group. The compound exists as the hydrochloride salt, which typically appears as a crystalline solid.

Structural Identifiers and Physical Properties

The following table presents comprehensive structural information for 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride:

| Parameter | Value |

|---|---|

| CAS Number | 614731-34-9 |

| Molecular Formula | C12H17ClFNO |

| Molecular Weight | 245.72 g/mol |

| IUPAC Name | 4-[(2-fluorophenyl)methoxy]piperidine;hydrochloride |

| Standard InChI | InChI=1S/C12H16FNO.ClH/c13-12-4-2-1-3-10(12)9-15-11-5-7-14-8-6-11;/h1-4,11,14H,5-9H2;1H |

| Standard InChIKey | IISABZVSZLCVGZ-UHFFFAOYSA-N |

| SMILES | C1CNCCC1OCC2=CC=CC=C2F.Cl |

| Canonical SMILES | C1CNCCC1OCC2=CC=CC=C2F.Cl |

| PubChem Compound ID | 22248241 |

The physical properties of this compound are influenced by both the presence of the fluorine atom and its salt form. The hydrochloride salt formation generally increases water solubility while decreasing lipophilicity compared to the free base. The fluorine substitution contributes to increased metabolic stability and can modify the compound's binding affinity for various biological targets.

Synthesis Methods

The synthesis of 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride typically involves nucleophilic substitution reactions. One established synthetic route begins with Boc-protected 4-hydroxypiperidine, which undergoes nucleophilic substitution with 2-fluorobenzyl halides followed by deprotection .

General Synthetic Pathway

The synthesis can be outlined in the following sequential steps:

-

Protection of 4-hydroxypiperidine with di-tert-butyl dicarbonate (Boc₂O) to form N-Boc-4-hydroxypiperidine

-

Nucleophilic substitution reaction between N-Boc-4-hydroxypiperidine and 2-fluorobenzyl chloride or bromide, typically conducted in the presence of a base such as potassium carbonate

-

Acid-mediated deprotection of the Boc group, commonly using trifluoroacetic acid (TFA) or hydrochloric acid

-

Formation of the hydrochloride salt by treatment with hydrogen chloride in an appropriate solvent

This synthetic approach has been documented for related compounds, where "nucleophilic substitution reactions of Boc protected 4-hydroxypiperidine with various substituted benzyl chlorides or bromides and the subsequent deprotection afforded 4-benzyloxypiperidine intermediates" . These intermediates can then be further functionalized to create more complex molecules with specific biological activities.

Structure-Activity Relationships

Understanding the relationship between the structure of 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride and its biological activities provides valuable insights for drug design and optimization.

Significance of Fluorine Substitution

The fluorine atom at the 2-position of the benzyl group contributes several important properties to the compound:

-

Enhanced metabolic stability: Fluorine substitution can protect adjacent carbon atoms from oxidative metabolism, potentially extending the compound's half-life in biological systems.

-

Altered electronic properties: The high electronegativity of fluorine modifies the electron distribution within the molecule, which can influence interactions with target proteins.

-

Bioavailability enhancement: Fluorination often increases lipophilicity and membrane permeability, potentially improving a compound's ability to reach its target.

-

Hydrogen bond interactions: While fluorine is a weak hydrogen bond acceptor, this property can still contribute to specific binding interactions with biological targets.

Comparative Analysis with Related Compounds

Studies on compounds containing the 4-((2-Fluorobenzyl)oxy)piperidine scaffold, such as those evaluated for PRMT inhibition, have shown that structural modifications to this core can significantly impact biological activity . For instance, in the development of dual inhibitors of PRMT4 and PRMT6, researchers explored various substitution patterns on the benzyl ring, finding that certain positions and types of substituents led to optimized inhibitory activity .

Current Research and Future Directions

Research involving 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride continues to evolve, with emerging applications in various therapeutic areas. As a building block in medicinal chemistry, this compound contributes to the development of novel drugs with improved efficacy and safety profiles.

Ongoing Studies and Applications

Current research involving piperidine derivatives with benzyloxy substituents includes:

-

Development of selective enzyme inhibitors for various therapeutic targets

-

Exploration of their potential in treating neurodegenerative diseases

-

Investigation of their role in cancer therapy

-

Studies on their interaction with neurotransmitter systems

The compound's incorporation into PRMT inhibitors highlights its potential role in developing therapeutics for conditions involving dysregulated protein methylation, including certain cancers and inflammatory diseases .

Future Prospects in Drug Discovery

As medicinal chemistry advances, the utility of compounds like 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride in drug discovery is likely to expand. Future research directions may include:

-

Further optimization of the core structure to enhance potency and selectivity for specific targets

-

Development of novel synthetic methodologies to access more diverse derivatives

-

Exploration of additional biological activities through high-throughput screening

-

Investigation of structure-activity relationships using computational approaches to guide rational drug design

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume